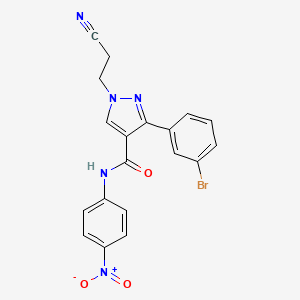
3-(3-bromophenyl)-1-(2-cyanoethyl)-N-(4-nitrophenyl)-1H-pyrazole-4-carboxamide
Beschreibung
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. Although the direct synthesis of 3-(3-bromophenyl)-1-(2-cyanoethyl)-N-(4-nitrophenyl)-1H-pyrazole-4-carboxamide is not detailed in the available literature, similar compounds have been synthesized through related methods. For example, the synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides involves the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines, which are prepared by reducing substituted nitrobenzene compounds with a Zn/NH4Cl reductant system in alcohol (Zhu et al., 2014). This methodology could be adapted for the synthesis of our compound of interest by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
Pyrazole derivatives often exhibit interesting molecular structures due to the presence of nitrogen atoms in the ring, which can engage in hydrogen bonding and other non-covalent interactions. While specific structural data for 3-(3-bromophenyl)-1-(2-cyanoethyl)-N-(4-nitrophenyl)-1H-pyrazole-4-carboxamide is not available, studies on similar compounds provide insights. For example, the X-ray structure, Hirshfeld surface analysis, and DFT calculations of antipyrine derivatives reveal the significance of hydrogen bonding and π-interactions in stabilizing the molecular structure (Saeed et al., 2020).
Chemical Reactions and Properties
Pyrazole derivatives can participate in a variety of chemical reactions, thanks to the reactive nitrogen atoms and other functional groups present in their structures. For instance, nucleophilic substitution reactions can be facilitated by the presence of halogen atoms, such as bromine, allowing for further functionalization of the compound (Katoch-Rouse & Horti, 2003).
Physical Properties Analysis
The physical properties of pyrazole derivatives, including solubility, melting point, and crystallinity, can be influenced by the nature of the substituents attached to the pyrazole core. Although specific data for our compound is lacking, similar structures have shown varied physical characteristics based on their molecular arrangements and intermolecular interactions within the crystal lattice (Jasinski et al., 2012).
Eigenschaften
IUPAC Name |
3-(3-bromophenyl)-1-(2-cyanoethyl)-N-(4-nitrophenyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN5O3/c20-14-4-1-3-13(11-14)18-17(12-24(23-18)10-2-9-21)19(26)22-15-5-7-16(8-6-15)25(27)28/h1,3-8,11-12H,2,10H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBUWARNXYSLLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN(C=C2C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-bromophenyl)-1-(2-cyanoethyl)-N-(4-nitrophenyl)-1H-pyrazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



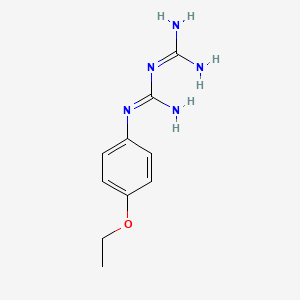
![2-(4-chloro-3-methylphenoxy)-N-{5-[(2-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B4177745.png)
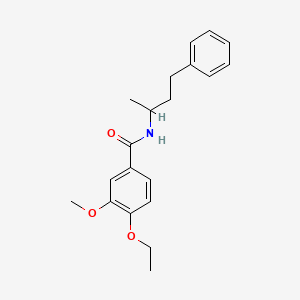
![2-(3-chlorophenyl)-1-(4-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4177765.png)
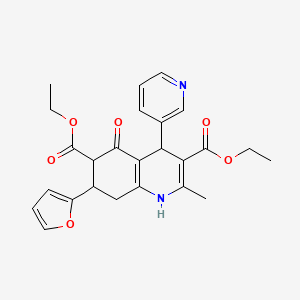

![N-{2,4-bis[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B4177786.png)
![N-[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]-3-phenylpropanamide](/img/structure/B4177788.png)
![2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-phenylacetamide](/img/structure/B4177795.png)
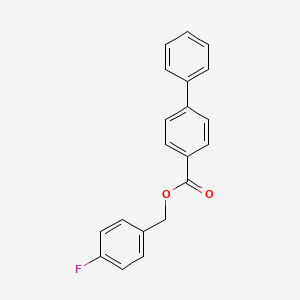
![12-(1,3-benzodioxol-5-yl)-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B4177807.png)

![diethyl 5-amino-7-(2-chloro-6-fluorophenyl)-2-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B4177839.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4177844.png)